molecular formula C21H29NO B13350986 5-(Benzyloxy)-2,4-di-tert-butylaniline

5-(Benzyloxy)-2,4-di-tert-butylaniline

Cat. No.: B13350986
M. Wt: 311.5 g/mol
InChI Key: IBKZZPXTIRRPAA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2,4-di-tert-butylaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the fifth position of the aniline ring, with two tert-butyl groups at the second and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-di-tert-butylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-di-tert-butylaniline and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Procedure: The 2,4-di-tert-butylaniline is reacted with benzyl bromide in the presence of a base and a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-2,4-di-tert-butylaniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-2,4-di-tert-butylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: This compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound derivatives may exhibit pharmacological activities, making them candidates for drug development and therapeutic applications.

Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its unique structural features make it valuable in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2,4-di-tert-butylaniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2,6-di-tert-butylaniline
  • 2-(Benzyloxy)-4,6-di-tert-butylaniline
  • 5-(Benzyloxy)-2,4-di-tert-butylphenol

Comparison:

  • Structural Differences: The position of the benzyloxy and tert-butyl groups varies among these compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds in chemical reactions may differ due to the electronic and steric effects of the substituents.
  • Applications: While all these compounds may find use in organic synthesis and material science, their specific applications can vary based on their unique structural features.

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

2,4-ditert-butyl-5-phenylmethoxyaniline

InChI

InChI=1S/C21H29NO/c1-20(2,3)16-12-17(21(4,5)6)19(13-18(16)22)23-14-15-10-8-7-9-11-15/h7-13H,14,22H2,1-6H3

InChI Key

IBKZZPXTIRRPAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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